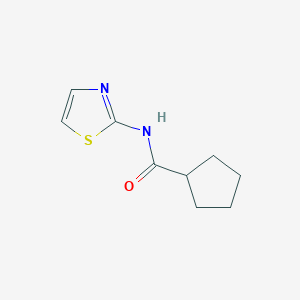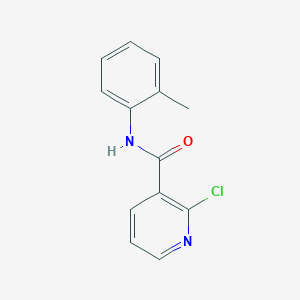![molecular formula C22H18N2O5S B2710558 Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate CAS No. 476641-52-8](/img/structure/B2710558.png)
Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The chromene and thiazole rings contribute to the rigidity of the molecule, while the ester group could participate in hydrogen bonding.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water.科学的研究の応用
Anticancer Potential
Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate and its analogues have been explored for their anticancer potential. One compound in this category, identified as CXL017, showed low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. It was particularly effective against drug-resistant cancer cells, selectively inducing apoptosis and overcoming drug resistance in leukemia cells. This suggests significant promise for the treatment of cancers with multiple drug resistance (Das et al., 2009).
Synthesis and Microbial Activity
Compounds with similar structures have been synthesized and evaluated for their microbial activity. One study focused on the synthesis of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives, showing considerable increases in reaction rates and yields under microwave irradiation. These compounds exhibited antimicrobial activity against bacteria such as B. subtilis, S. aureus, and E. coli, as well as the fungus C. albicans, suggesting their potential as antimicrobial agents (Mostafa et al., 2013).
Photolytic Pathways
The photolysis of related ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate compounds in various solvents was studied to understand their photolytic pathways. The research indicated two competing pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene. This research provides insight into the chemical behavior of these compounds under light exposure and could be relevant for designing compounds with specific photolytic properties (Ang & Prager, 1992).
Novel Synthesis Methods
Innovative synthetic routes have been developed for the preparation of compounds with similar structures. For example, an unusual synthesis method was observed for 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones via benzopyran ring opening. This method provided excellent yields under mild conditions and represents a novel approach for the synthesis of these compounds, potentially opening new avenues for chemical synthesis and functionalization of related molecules (Kavitha et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-4-28-21(27)18-12(2)24(3)22(30-18)23-19(25)16-11-15-14-8-6-5-7-13(14)9-10-17(15)29-20(16)26/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZFPNFQAHWEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one](/img/structure/B2710476.png)
![3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2710477.png)
![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)

![3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2710485.png)

![3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2710487.png)
![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)
![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2710495.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)